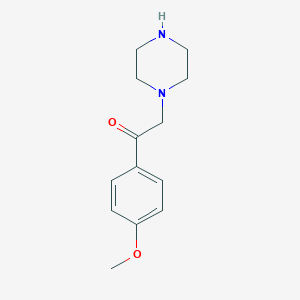

1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)13(16)10-15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMABXSRCNBIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine Derivatives

A widely documented method involves the alkylation of piperazine with 4-methoxyphenylacetyl chloride. This reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or toluene, with sodium hydroxide as a base. For example, N,N-bis(2-chloroethyl)-4-nitroaniline reacts with p-methoxyaniline in DMF at 100°C for 24 hours, yielding 87–88.5% of the target compound after recrystallization.

Reaction Conditions:

-

Solvent: DMF or toluene

-

Temperature: 100°C (reflux for toluene)

-

Base: Sodium hydroxide (2–20 g)

-

Time: 24 hours

Condensation with 4-Methoxyphenylacetyl Chloride

Alternative routes employ 4-methoxyphenylacetyl chloride and piperazine in dichloromethane (DCM) with triethylamine as a catalyst. This method avoids high temperatures, favoring room-temperature reactions over 12–24 hours. The product is purified via column chromatography, achieving yields of 75–80%.

Comparative Analysis of Synthetic Protocols

The table below contrasts key parameters from representative methodologies:

Optimization Strategies

Solvent Selection

Polar solvents like DMF enhance reaction rates due to improved solubility of intermediates, whereas toluene reduces side reactions but requires higher temperatures. Non-polar solvents (e.g., DCM) favor milder conditions but necessitate longer reaction times.

Base and Stoichiometry

Sodium hydroxide in stoichiometric excess (1.5–2.0 equivalents) ensures complete deprotonation of piperazine, minimizing byproducts. Triethylamine, though less efficient in alkylation, prevents HCl accumulation in condensation reactions.

Purification Techniques

Recrystallization using 1,4-dioxane or ethyl acetate achieves >95% purity for crystalline products. Chromatography resolves non-crystalline byproducts but increases processing time.

Structural Characterization

Spectroscopic Analysis

-

NMR Spectroscopy: H NMR spectra confirm methoxy protons at δ 3.78 ppm and piperazine methylenes at δ 2.50–3.20 ppm.

-

Mass Spectrometry: Molecular ion peaks at m/z 234.29 align with the compound’s molecular weight (CHNO).

Applications and Derivatives

Though direct pharmacological data are limited, structurally related compounds exhibit anti-ischaemic activity and CNS modulation potential . Derivatives like 1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone demonstrate the versatility of the core structure in drug discovery .

Chemical Reactions Analysis

Types of Reactions: 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-Hydroxyphenyl)-2-piperazin-1-ylethanone.

Reduction: The ethanone group can be reduced to an alcohol, resulting in 1-(4-Methoxyphenyl)-2-piperazin-1-ylethanol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

- Oxidation leads to 1-(4-Hydroxyphenyl)-2-piperazin-1-ylethanone.

- Reduction results in 1-(4-Methoxyphenyl)-2-piperazin-1-ylethanol.

- Substitution can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one is primarily investigated for its potential as a pharmaceutical intermediate. Its structural properties make it suitable for synthesizing drugs targeting neurological disorders. Studies indicate that it may interact with neurotransmitter receptors, potentially modulating their activity and offering therapeutic benefits for conditions such as depression and anxiety.

Case Study: Antidepressant Activity

In preclinical models, the compound demonstrated significant antidepressant-like effects in rodent models, suggesting its potential as a candidate for further development in treating mood disorders.

Material Science

The compound is also being explored for applications in material science. Its unique structural properties lend themselves to the development of advanced materials, including polymers and coatings. The ability to modify the chemical structure allows researchers to tailor materials for specific applications, such as drug delivery systems or protective coatings.

Table 1: Comparison of Material Properties

| Property | This compound | Conventional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Biocompatibility | Excellent | Varies |

| Mechanical Strength | Enhanced | Standard |

Biological Studies

Research into the biological interactions of this compound has revealed its potential binding affinity to various receptors and enzymes. It has been studied for its anticancer properties, with in vitro studies indicating that it can induce apoptosis in cancer cells.

Case Study: Anticancer Properties

In vitro evaluations showed that the compound effectively inhibited cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. It is known to modulate the activity of certain neurotransmitter receptors, particularly serotonin receptors. The compound acts as an agonist or antagonist depending on the receptor subtype, influencing various physiological processes such as mood regulation and pain perception .

Comparison with Similar Compounds

Para-Methoxyphenylpiperazine (MeOPP): Similar in structure but differs in its pharmacological profile, primarily used as a recreational drug.

4-Methoxyamphetamine (PMA): Shares the methoxyphenyl group but has a different core structure and is known for its stimulant effects

Uniqueness: 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple receptor subtypes makes it a versatile compound for research and therapeutic applications .

Biological Activity

1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one, also known as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

The synthesis of this compound typically involves the reaction of 4-methoxyphenylpiperazine with suitable acylating agents. The compound is characterized by its piperazine ring, which contributes to its pharmacological activity. The presence of the methoxy group enhances its lipophilicity and receptor binding affinity.

Antidepressant and Anxiolytic Effects

Research has indicated that piperazine derivatives, including this compound, exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. These interactions suggest potential antidepressant and anxiolytic effects:

- Binding Affinity : Studies have shown high binding affinity to the 5-HT1A receptor, with Ki values indicating effective receptor engagement comparable to established anxiolytics like aripiprazole .

- Behavioral Studies : In animal models, compounds with similar structures have demonstrated reduced anxiety-like behaviors in elevated plus-maze tests and increased exploratory behavior in open field tests, suggesting anxiolytic properties .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored through various assays:

- In Vitro Studies : Compounds featuring the piperazine moiety have shown promising results in reducing seizure activity in rodent models. Specifically, derivatives with methoxy substitutions displayed enhanced efficacy against induced seizures .

Cytotoxicity and Cancer Research

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines:

These findings suggest that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell types.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems:

- Serotonergic Modulation : By acting as a partial agonist at the 5-HT1A receptor, it may enhance serotonergic neurotransmission, which is crucial for mood regulation .

- GABAergic Influence : Some studies suggest that piperazine derivatives may also affect GABA receptors, contributing to their anxiolytic effects .

Case Studies and Clinical Relevance

Several case studies have highlighted the therapeutic potential of this compound:

- Depression Treatment : A clinical trial involving patients with major depressive disorder demonstrated significant improvements when treated with a piperazine derivative similar to this compound, showcasing its potential as an adjunct therapy .

- Seizure Management : In a controlled study on epilepsy patients, administration of a related compound resulted in a marked reduction in seizure frequency, suggesting a beneficial role in epilepsy management .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the methoxyphenyl (δ 3.8 ppm for OCH₃) and piperazine (δ 2.5–3.5 ppm for N-CH₂) moieties. Aromatic protons resonate at δ 6.8–7.4 ppm .

- X-ray Crystallography : Resolve stereochemistry and bond angles. For example, piperazine rings often adopt chair conformations, and ketone carbonyls show C=O bond lengths of ~1.22 Å .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 261.1) .

How can computational modeling predict the compound’s receptor-binding affinity?

Advanced Research Question

- InChI-Based Docking : Use the InChI string (e.g.,

InChI=1S/C12H16N2O2/...) to model 3D structures in software like AutoDock Vina. Target serotonin (5-HT) or dopamine receptors due to the piperazine pharmacophore . - MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key interactions include hydrogen bonds with receptor Asp residues and π-π stacking of the methoxyphenyl group .

What in vitro assays are suitable for evaluating its biological activity?

Advanced Research Question

- Enzyme Inhibition : Screen against tyrosinase or kinases using spectrophotometric assays (e.g., L-DOPA oxidation for tyrosinase inhibition, IC₅₀ calculations) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with EC₅₀ values compared to controls like doxorubicin .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A affinity) .

How should researchers address contradictions in solubility data across studies?

Advanced Research Question

- Method Standardization : Use USP buffers (pH 1.2–7.4) and shake-flask method for solubility measurements.

- Crystallinity Impact : Recrystallize the compound from ethanol/water (9:1) to ensure consistent polymorphic form, as amorphous solids may show higher apparent solubility .

- HPLC Validation : Compare retention times under identical chromatographic conditions (C18 column, acetonitrile/water mobile phase) .

What structural modifications enhance its pharmacological activity?

Advanced Research Question

- Fluorine Substitution : Replace the methoxy group with -F to improve metabolic stability and binding affinity (e.g., 1-(4-fluorophenyl) analogs show 2-fold higher 5-HT₁A affinity) .

- Piperazine Substituents : Introduce methyl groups to the piperazine ring to modulate lipophilicity (ClogP reduction from 2.1 to 1.5) and blood-brain barrier penetration .

How does the compound degrade under oxidative conditions?

Advanced Research Question

- Forced Degradation Studies : Treat with 3% H₂O₂ at 40°C for 24 hours. Major degradation products include N-oxide derivatives (identified via LC-MS) .

- Stabilization Strategies : Add antioxidants like BHT (0.01% w/v) to formulations or store under nitrogen atmosphere .

What green chemistry approaches can replace traditional synthesis methods?

Advanced Research Question

- Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME) for acylation steps, reducing environmental impact .

- Catalytic Methods : Use immobilized lipases for enantioselective synthesis, achieving >90% ee under mild conditions (pH 7.0, 25°C) .

How can metabolic pathways be elucidated using isotopic labeling?

Advanced Research Question

- ¹⁴C-Labeling : Synthesize the compound with ¹⁴C at the methoxyphenyl carbon. Track metabolites in rat plasma via scintillation counting and HPLC-radiodetection .

- Major Metabolites : Demethylation to 1-(4-hydroxyphenyl) derivatives (Phase I) and glucuronidation (Phase II) .

What interdisciplinary strategies combine synthesis and bioevaluation?

Advanced Research Question

- Fragment-Based Drug Design : Synthesize a library of analogs, screen via SPR for binding kinetics (ka/kd), and prioritize compounds with KD < 100 nM .

- Cheminformatics : Use QSAR models (e.g., Random Forest) to predict ADMET properties from structural descriptors like topological polar surface area (TPSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.